![molecular formula C19H13N3O3S B179922 N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide CAS No. 6145-97-7](/img/structure/B179922.png)
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor involves the inhibition of the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein, which is involved in chromatin remodeling. Chromatin remodeling is a process that involves the modification of chromatin structure to regulate gene expression. N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor binds to the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein and inhibits its activity, which leads to the inhibition of chromatin remodeling and regulation of gene expression.
Biochemical and Physiological Effects
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to have biochemical and physiological effects such as inhibition of cancer cell growth, induction of apoptosis, regulation of gene expression, and inhibition of chromatin remodeling. N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has also been found to have potential therapeutic effects in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor in lab experiments include its potential applications in cancer research, epigenetics, and gene regulation. The limitations of using N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor in lab experiments include the need for further research to determine its safety and efficacy in humans.
Orientations Futures
The future directions for N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor include further research to determine its potential applications in cancer treatment, epigenetics, and gene regulation. Further research is also needed to determine its safety and efficacy in humans. Additionally, further research is needed to develop more efficient and effective synthesis methods for N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor.
Méthodes De Synthèse
The synthesis of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor involves several steps. The first step involves the reaction of 1,3-benzoxazole-2-thiol with 3-bromoaniline to form 3-(1,3-benzoxazol-2-yl)aniline. The second step involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with furan-2-carboxylic acid to form N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide.
Applications De Recherche Scientifique
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to have potential applications in various fields of scientific research such as cancer research, epigenetics, and gene regulation. In cancer research, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to inhibit the growth of cancer cells and induce apoptosis. In epigenetics, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to inhibit the activity of the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein, which is involved in chromatin remodeling. In gene regulation, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to regulate the expression of genes involved in various biological processes.
Propriétés
Numéro CAS |
6145-97-7 |
|---|---|
Nom du produit |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Formule moléculaire |
C19H13N3O3S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-9-4-10-24-16)22-19(26)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)25-18/h1-11H,(H2,20,22,23,26) |
Clé InChI |
IVHMTBXBAQMBIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)
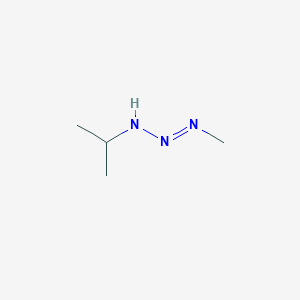
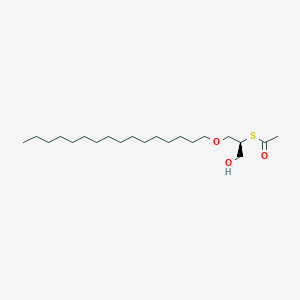
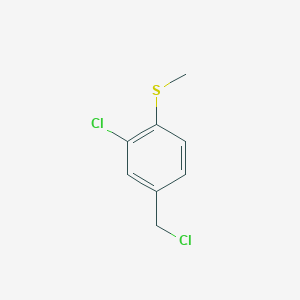
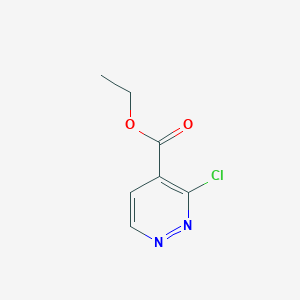
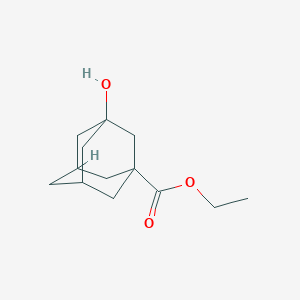
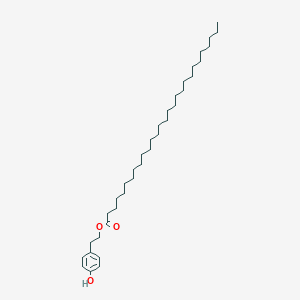
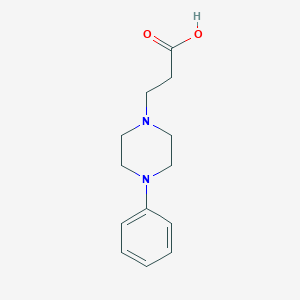
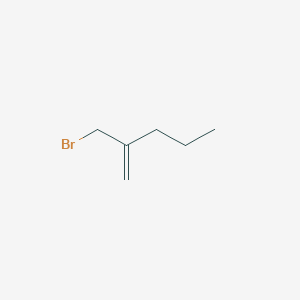
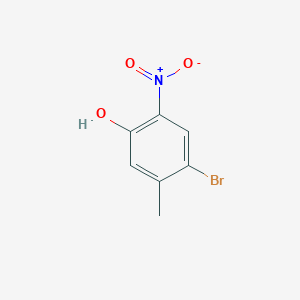
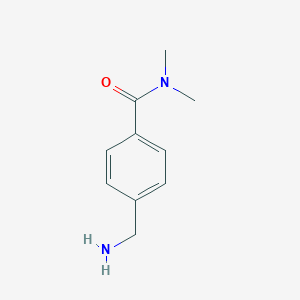
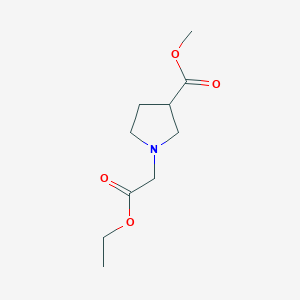
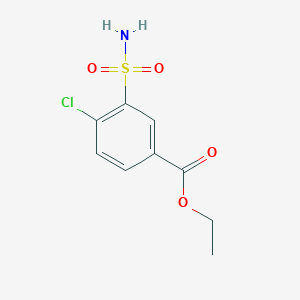
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)